strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate
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Overview
Description
strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-methyl-3-sulfophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthalenecarboxylic acid in an alkaline medium. This step forms the azo compound.
Formation of Strontium Salt: Finally, the azo compound is reacted with a strontium salt, such as strontium chloride, to form the desired strontium salt complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group (N=N) can be reduced to form amines. This reaction is typically carried out using reducing agents such as sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonated derivatives of the original compound.
Scientific Research Applications
strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compound reactions.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In biological systems, the compound may interact with cellular components through its azo group, leading to various biochemical effects. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt
- 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, sodium salt
Uniqueness
The strontium salt form of the compound is unique due to the presence of strontium, which can impart different physical and chemical properties compared to other metal salts. Strontium can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other metal salts may not be as effective.
Properties
CAS No. |
129984-37-8 |
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Molecular Formula |
C18H12N2O6SSr |
Molecular Weight |
471.982 |
IUPAC Name |
strontium;(4Z)-4-[(4-methyl-3-sulfonatophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Sr/c1-10-6-7-12(9-15(10)27(24,25)26)19-20-16-13-5-3-2-4-11(13)8-14(17(16)21)18(22)23;/h2-9,19H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2/b20-16-; |
InChI Key |
NEQVSZXNWPRUSS-LRZQPWDCSA-L |
SMILES |
CC1=C(C=C(C=C1)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)[O-].[Sr+2] |
Synonyms |
2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(4-methyl-3- sulfo2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(4-methyl-3-sulfophenyl)azo]-, strontium salt (1:1) phenyl)azo]-, strontium salt (1:1) |
Origin of Product |
United States |
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